2-Furannonanoic acid, 5-pentyl- 2-Furannonanoic acid, 5-pentyl- 5-pentyl-2-furannonanoic acid is a heterocyclic fatty acid.
Brand Name: Vulcanchem
CAS No.: 4179-43-5
VCID: VC7830026
InChI: InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)
SMILES: CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O
Molecular Formula: C18H30O3
Molecular Weight: 294.4 g/mol

2-Furannonanoic acid, 5-pentyl-

CAS No.: 4179-43-5

Cat. No.: VC7830026

Molecular Formula: C18H30O3

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

2-Furannonanoic acid, 5-pentyl- - 4179-43-5

Specification

CAS No. 4179-43-5
Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
IUPAC Name 9-(5-pentylfuran-2-yl)nonanoic acid
Standard InChI InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)
Standard InChI Key BJTONYHCPUUWFX-UHFFFAOYSA-N
SMILES CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O
Canonical SMILES CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Furannonanoic acid, 5-pentyl- features a furan ring—a five-membered aromatic structure with one oxygen atom—substituted with a pentyl group at the 5-position and a nonanoic acid chain at the 2-position. The molecular formula is C₁₈H₃₀O₃, with a molecular weight of 294.4 g/mol. The compound’s IUPAC name is 9-(5-pentylfuran-2-yl)nonanoic acid, reflecting its branched structure.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number4179-43-5
Molecular FormulaC₁₈H₃₀O₃
Molecular Weight294.4 g/mol
Synonyms9M5, 5-Pentyl-2-furannonanoic acid
SMILESCCCCCC1=CC=C(O1)CCCCCCCCC(=O)O

Physical and Chemical Properties

The compound’s physicochemical behavior is influenced by its hydrophobic hydrocarbon chain and polar carboxylic acid group. It is sparingly soluble in water but miscible in organic solvents like ethanol and dimethyl sulfoxide (DMSO). The furan ring contributes to its aromatic stability, while the carboxylic acid group enables typical acid-base reactions, such as esterification and salt formation .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis of 2-furannonanoic acid typically involves constructing the furan ring followed by coupling to the nonanoic acid chain. A common approach utilizes the Meerwein arylation, where diazotized aniline derivatives react with furfural in the presence of copper catalysts . For example, diazotization of 4-chloroaniline with sodium nitrite and HCl yields a diazonium salt, which couples with furfural to form 5-aryl-furan-2-carboxaldehyde intermediates . Subsequent Claisen-Schmidt condensation with 2-acetylthiophene or analogous reagents extends the carbon chain .

Reactivity Profile

The compound’s reactivity stems from two functional groups:

  • Furan Ring: Undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-positions (2- and 5-).

  • Carboxylic Acid: Participates in esterification, amidation, and decarboxylation reactions .

These reactivities make 2-furannonanoic acid a versatile intermediate in organic synthesis, particularly for generating derivatives with enhanced biological activity .

Biological Activities and Mechanisms

Antioxidant Properties

2-Furannonanoic acid exhibits potent antioxidant activity, protecting polyunsaturated fatty acids (PUFAs) like omega-3 from oxidative degradation. In fish, it stabilizes membrane lipids, prolonging the shelf life of omega-3-rich oils . This antioxidative mechanism involves scavenging free radicals and inhibiting lipid peroxidation chain reactions .

Role in Lipid Metabolism

Studies suggest that furan fatty acids modulate lipid metabolism in aquatic organisms. In salmon, 2-furannonanoic acid constitutes ~1% of total lipids but plays a disproportionate role in maintaining lipid homeostasis during oxidative stress . Its integration into triacylglycerols in latex gloves (up to 90% concentration) further highlights its metabolic versatility.

Flavor and Odor Contributions

At concentrations of 1–10 ppm, 2-furannonanoic acid imparts a "beany" odor reminiscent of reverted soybean oil . This flavor, attributed to autoxidation of linoleic acid, has implications for food quality control, particularly in oils prone to rancidity .

Natural Occurrence and Industrial Relevance

Biological Sources

The compound occurs naturally in:

  • Marine Organisms: Found in fish such as salmon and cod, where it constitutes minor lipid fractions .

  • Latex Gloves: Accounts for up to 90% of triacylglycerides in certain latex formulations, likely as a stabilizing agent.

Industrial Applications

  • Food Preservation: Stabilizes omega-3 fatty acids in fish oils, reducing rancidity .

  • Pharmaceuticals: Investigated for anti-inflammatory and metabolic regulation properties .

Research Directions and Future Perspectives

Metabolic Pathways

Elucidating the biosynthetic routes of 2-furannonanoic acid in marine organisms remains a priority. Preliminary evidence suggests involvement of cytochrome P450 enzymes in furan ring formation, but detailed mechanisms are unclear .

Food Science Innovations

Enhancing the oxidative stability of edible oils through furan fatty acid enrichment could revolutionize food preservation techniques .

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